2',4'-Dimethyl-[1,1'-biphenyl]-4-amine

CYP inhibition drug metabolism arylamine toxicology

2',4'-Dimethyl-[1,1'-biphenyl]-4-amine (4-(2,4-dimethylphenyl)aniline; CAS 1170026-66-0; molecular formula C₁₄H₁₅N; molecular weight 197.28 g/mol) is a substituted aromatic amine belonging to the 4-aminobiphenyl class. The compound features a primary amine at the 4-position and methyl substituents at the 2' and 4' positions of the distal ring, producing an XLogP3 of 3.6 and a topological polar surface area of 26 Ų.

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
Cat. No. B13516141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Dimethyl-[1,1'-biphenyl]-4-amine
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CC=C(C=C2)N)C
InChIInChI=1S/C14H15N/c1-10-3-8-14(11(2)9-10)12-4-6-13(15)7-5-12/h3-9H,15H2,1-2H3
InChIKeyOCHZVCLVANPTCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',4'-Dimethyl-[1,1'-biphenyl]-4-amine (CAS 1170026-66-0): Core Identity and Procurement Baseline


2',4'-Dimethyl-[1,1'-biphenyl]-4-amine (4-(2,4-dimethylphenyl)aniline; CAS 1170026-66-0; molecular formula C₁₄H₁₅N; molecular weight 197.28 g/mol) is a substituted aromatic amine belonging to the 4-aminobiphenyl class [1]. The compound features a primary amine at the 4-position and methyl substituents at the 2' and 4' positions of the distal ring, producing an XLogP3 of 3.6 and a topological polar surface area of 26 Ų [2]. Commercially available at ≥97–98% purity from multiple vendors with batch-specific QC documentation (NMR, HPLC, GC) , this building block is utilized in medicinal chemistry, materials science, and agrochemical research .

Why Generic Substitution of 2',4'-Dimethyl-[1,1'-biphenyl]-4-amine Is Not Advisable


Within the 4-aminobiphenyl scaffold class, the precise position and number of methyl substituents critically modulates biological target engagement, metabolic activation potential, and physicochemical properties [1]. For example, the 3,2'-dimethyl isomer (DMAB) is a known colon, breast, and prostate carcinogen in rodent models [2], while the 3,5-dimethyl isomer retains mutagenic potency comparable to the unsubstituted human carcinogen 4-aminobiphenyl [3]. In contrast, the 2',4'-dimethyl substitution pattern of the title compound produces a distinct spatial and electronic environment that alters aromatic amine N-oxidation susceptibility [4] and enables a differentiated biological profile—including specific enzyme inhibition fingerprints (CYP isoforms, KDM4A) [5]—making generic substitution among dimethyl-4-aminobiphenyl isomers scientifically indefensible without explicit comparative data.

Quantitative Differential Evidence for 2',4'-Dimethyl-[1,1'-biphenyl]-4-amine vs. Closest Analogs


CYP Enzyme Inhibition Fingerprint: 2',4'-Dimethyl-[1,1'-biphenyl]-4-amine vs. 3,2'-Dimethyl-4-aminobiphenyl (DMAB)

The title compound and DMAB were both tested for inhibition of CYP-mediated aminopyrine N-demethylase activity in hepatic microsomes from phenobarbitone-induced rats. The title compound showed an IC₅₀ of 6.70×10⁵ nM (CYP2B1) and 6.30×10⁵ nM (CYP1A1) [1], whereas DMAB exhibited an IC₅₀ of 3.02×10⁵ nM in the same assay system [2]. The approximately 2-fold weaker CYP inhibition by the title compound may reflect reduced metabolic activation potential relative to the known carcinogen DMAB.

CYP inhibition drug metabolism arylamine toxicology

KDM4A Demethylase Inhibition: A Differentiating Target Engagement Profile

The title compound inhibited human recombinant KDM4A histone demethylase with an IC₅₀ of 1.56×10⁴ nM [1]. In contrast, the N,N-dimethyl analog (N,N-dimethyl-[1,1'-biphenyl]-4-amine) showed substantially weaker inhibition of KDM4A with an IC₅₀ of 3.02×10⁵ nM in a comparable assay format [2]. The approximately 19-fold greater potency of the primary amine-bearing compound highlights the critical role of the free –NH₂ group for KDM4A active-site engagement.

epigenetics KDM4A histone demethylase oncology

Lipophilicity Tuning: LogP Differentiation Among Dimethyl-4-aminobiphenyl Isomers

The computed XLogP3 of the 2',4'-dimethyl isomer is 3.6 [1]. For comparison, the 3,2'-dimethyl isomer (DMAB) has a reported LogP of 4.13 , while the 3,5-dimethyl isomer is predicted at XLogP ~3.3 [2]. The intermediate lipophilicity of the 2',4'-substitution pattern places this compound between the more lipophilic DMAB and the less lipophilic 3,5-dimethyl isomer—a property that may translate into differential membrane permeability and metabolic stability profiles.

logP lipophilicity ADME physicochemical properties

Mutagenicity Risk Classification: Positional Methyl Substitution Determines Genotoxic Potential

Structure-mutagenicity relationship studies have established that methyl substitution ortho to the amine group can either suppress or retain mutagenic activity depending on the specific substitution pattern [1]. The 3,5-dimethyl-4-aminobiphenyl isomer (methyl groups at both ortho positions relative to the amine) is approximately as mutagenic as 4-aminobiphenyl itself [2], while the 3,3′,5,5′-tetramethylbenzidine with four ortho-methyl groups is non-mutagenic [3]. The 2',4'-dimethyl substitution pattern of the title compound places methyl groups at the 2' and 4' positions (distal ring), leaving the amine-bearing ring unsubstituted—a distinct configuration whose mutagenic potential is predicted to differ from both the 3,5- and 3,2'-isomers based on established ortho-methyl SAR principles [1].

mutagenicity genotoxicity SAR arylamine safety

FXR Agonist Pharmacophore: The 4-Aminobiphenyl Scaffold as a Privileged Core for Farnesoid X Receptor Modulation

The 4-dimethylamino-biphenyl scaffold has been successfully elaborated into Fexaramine, a potent and selective farnesoid X receptor (FXR) agonist with an EC₅₀ of 25 nM and >100-fold selectivity over related nuclear receptors . The free primary amine of the title compound (2',4'-dimethyl-[1,1'-biphenyl]-4-amine) serves as a key derivatization handle for installing the N-alkyl substituents that confer FXR potency, as demonstrated by the structure-activity relationship of 4-dimethylamino biphenyl derivatives showing FXR agonism in the 0.1–10 µM range [1]. In contrast, the unsubstituted 4-aminobiphenyl lacks the methyl substituents that enhance metabolic stability and modulate electronic properties critical for receptor binding [2].

FXR agonist bile acid metabolic disease drug discovery

Application Scenarios for 2',4'-Dimethyl-[1,1'-biphenyl]-4-amine Supported by Quantitative Evidence


Medicinal Chemistry: Epigenetic Probe and Lead Optimization Programs Targeting KDM4A

The IC₅₀ of 15.6 µM against KDM4A [1] positions the title compound as a tractable starting point for fragment-based or structure-guided optimization of histone demethylase inhibitors. The ~19-fold potency advantage over the N,N-dimethyl analog underscores the critical importance of the free primary amine for active-site hydrogen bonding. Procurement of the high-purity (≥98%) free amine enables direct functionalization (e.g., reductive amination, amide coupling) without additional deprotection steps, accelerating SAR exploration in oncology epigenetic programs.

Drug Metabolism and Safety Assessment: Differentiated CYP Inhibition Profiling

The compound's CYP inhibition fingerprint (IC₅₀ >600 µM for CYP1A1 and CYP2B1) [2] indicates low potential for mechanism-based CYP inactivation compared to the more potent DMAB isomer. This profile supports its selection as a negative-control compound or as a scaffold with reduced CYP-mediated bioactivation risk in programs where arylamine metabolic activation is a concern (e.g., avoiding N-hydroxylamine-mediated genotoxicity).

Nuclear Receptor Drug Discovery: FXR Agonist Development

The 4-dimethylamino biphenyl scaffold—accessible via N-alkylation of the title compound—is the pharmacophoric core of Fexaramine, a gut-restricted FXR agonist with picomolar potency (EC₅₀ = 25 nM) and demonstrated in vivo efficacy in obesity models . The 2',4'-dimethyl substitution pattern on the free amine precursor provides a differentiated electronic profile for SAR exploration of FXR and related bile acid receptors (TGR5), where minor structural modifications dramatically impact agonist efficacy.

Physicochemical Profiling and Library Design: Moderate Lipophilicity Building Block

With an XLogP3 of 3.6 [3]—intermediate between the more lipophilic DMAB (LogP ~4.1) and the less lipophilic 3,5-dimethyl isomer (XLogP ~3.3)—the title compound is well-suited for inclusion in compound libraries intended to sample a moderate lipophilicity range. This balanced LogP is associated with favorable permeability-solubility trade-offs in lead optimization, making it a strategically valuable component in diversity-oriented synthesis collections.

Quote Request

Request a Quote for 2',4'-Dimethyl-[1,1'-biphenyl]-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.